benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate
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Overview
Description
Benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexyl ring, and an aminopropanoylamino moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized with an aminopropanoylamino group through a series of reactions, including amination and acylation.
Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the cyclohexyl intermediate.
Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with isopropyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzylamine derivatives: Compounds with similar benzylamine structures, such as benzylamine and N-benzyl-N-methylamine.
Cyclohexyl carbamates: Compounds like cyclohexyl isocyanate and cyclohexyl carbamate.
Uniqueness
Benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C20H31N3O3 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C20H31N3O3/c1-14(2)23(20(25)26-13-16-7-5-4-6-8-16)18-11-9-17(10-12-18)22-19(24)15(3)21/h4-8,14-15,17-18H,9-13,21H2,1-3H3,(H,22,24) |
InChI Key |
LGRAGQDYDTWCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CCC(CC1)NC(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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